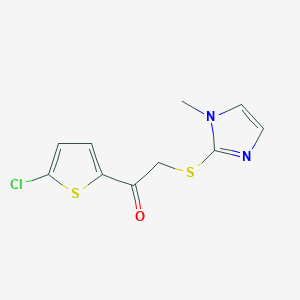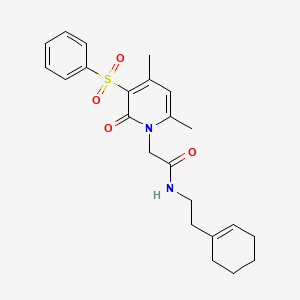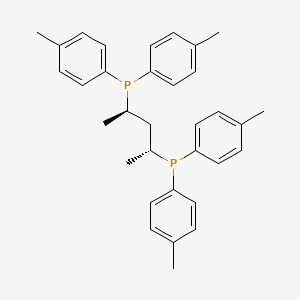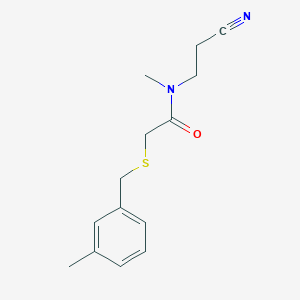
n-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide: is an organic compound with a complex structure that includes a cyanoethyl group, a methyl group, and a 3-methylbenzylthio group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide typically involves multiple steps. One common method includes the reaction of 3-methylbenzyl chloride with sodium thiolate to form 3-methylbenzyl thiol. This intermediate is then reacted with N-methyl-2-bromoacetamide in the presence of a base to yield the desired compound. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: n-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The cyanoethyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted acetamides.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, n-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications and derivatizations .
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure can be modified to enhance biological activity or reduce toxicity. It may also serve as a building block for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of n-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thioether group can undergo oxidation, leading to the formation of reactive intermediates that can modify proteins and enzymes. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Benzyl cyanide: Similar in having a benzyl group and a cyano group but lacks the thioether and acetamide functionalities.
N-(2-cyanoethyl)-N,3,4-trimethylbenzamide: Similar in having a cyanoethyl group but differs in the substitution pattern on the benzene ring and the presence of an acetamide group.
Uniqueness: n-(2-Cyanoethyl)-N-methyl-2-((3-methylbenzyl)thio)acetamide is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
Fórmula molecular |
C14H18N2OS |
|---|---|
Peso molecular |
262.37 g/mol |
Nombre IUPAC |
N-(2-cyanoethyl)-N-methyl-2-[(3-methylphenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C14H18N2OS/c1-12-5-3-6-13(9-12)10-18-11-14(17)16(2)8-4-7-15/h3,5-6,9H,4,8,10-11H2,1-2H3 |
Clave InChI |
UIDMPQGUQXYHHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CSCC(=O)N(C)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


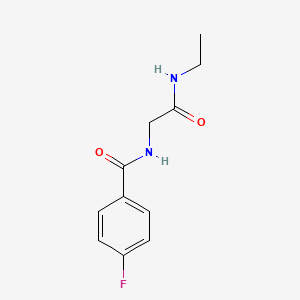
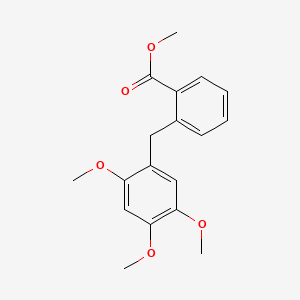
![5-[1,1'-Biphenyl]-4-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14916598.png)
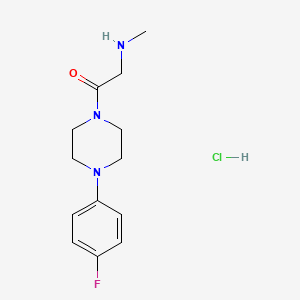
![Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate](/img/structure/B14916610.png)
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B14916611.png)
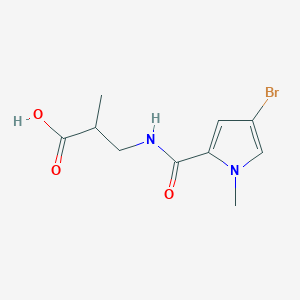
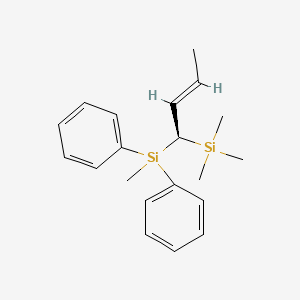
![1-({3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]phenyl}carbonyl)piperidine-4-carboxylic acid](/img/structure/B14916626.png)
![4-Methoxy-N-[4-(3-methoxy-pyrazin-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B14916634.png)
![3-[(1-methyl-1H-pyrazol-5-yl)methoxy]propanoic acid](/img/structure/B14916639.png)
